![molecular formula C19H24N2O4S2 B2405550 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide CAS No. 946327-32-8](/img/structure/B2405550.png)
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide
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Description
“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide” is a chemical compound that contains a sulfonyl group . The sulfonyl group is an organosulfur group with the structure R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen . This compound is likely to be a sulfonamide, which is a chemical compound that contains this group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated . An efficient method for the synthesis of a related compound, baricitinib, was developed using a Horner–Emmons reaction, deprotection of the N-Boc-group, and a final sulfonamidation reaction .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. The sulfonyl group is attached to the nitrogen atom of the tetrahydroquinoline ring . The benzenesulfonamide moiety is attached to the tetrahydroquinoline ring via a carbon atom .Scientific Research Applications
Molecular Structure and Interactions
The molecular structure of sulfonamide derivatives, similar to the compound , has been characterized through various techniques, demonstrating intramolecular and intermolecular interactions that contribute to their biological activity. For example, the compound gliquidone shows an intramolecular N—H⋯O=S interaction, as well as intermolecular N—H⋯O=C hydrogen bonds, which lead to the formation of hydrogen-bonded chains (Gelbrich, Haddow, & Griesser, 2011).
Anticancer Activity
Sulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. These compounds have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, indicating their potential as anticancer agents (Cumaoğlu et al., 2015).
Vasodilatory Activity
Certain sulfonamide derivatives, particularly those related to isoquinolinesulfonamide, have been discovered to possess vasodilatory action, evaluated in vivo in terms of increases in arterial blood flow in dogs. These findings suggest their potential application in cardiovascular drug development (Morikawa, Sone, & Asano, 1989).
Inhibition of Protein Kinases
Isoquinolinesulfonamides, including structures similar to the queried compound, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, highlighting their utility in research focusing on these signaling pathways (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Neuropharmacological Applications
Some sulfonamide derivatives have shown potential neuropharmacological applications, such as inhibition of phenylethanolamine N-methyltransferase (PNMT), indicating their relevance in studies related to neurotransmitter regulation and potential therapeutic uses for neurological conditions (Grunewald, Romero, & Criscione, 2005).
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-4-26(22,23)21-11-5-6-16-8-9-17(13-19(16)21)20-27(24,25)18-10-7-14(2)15(3)12-18/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBOGUFDNCFBOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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